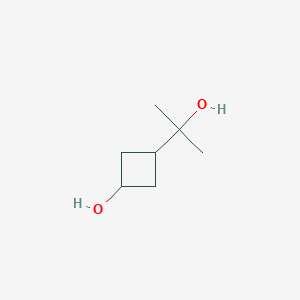
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O2 It is a cyclobutane derivative featuring a hydroxyl group and an isopropyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using alkenes and ketenes under specific conditions, often involving catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply to its production.
化学反应分析
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it useful for studying biological interactions and enzyme activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
作用机制
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol involves its interaction with molecular targets through its hydroxyl and isopropyl groups. These interactions can influence various biochemical pathways, depending on the specific application and context. Detailed studies on its mechanism of action are limited, but its structural features suggest potential interactions with enzymes and receptors.
相似化合物的比较
Similar Compounds
3-(2-Hydroxypropan-2-yl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol: A cyclohexane derivative with similar functional groups.
1-(Propan-2-yl)cyclobutan-1-ol: A cyclobutane derivative with a different substitution pattern.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclobutan-1-ol is unique due to its specific combination of a cyclobutane ring with hydroxyl and isopropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
3-(2-hydroxypropan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2,9)5-3-6(8)4-5/h5-6,8-9H,3-4H2,1-2H3 |
InChI 键 |
FZCQRWUMUILOMZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
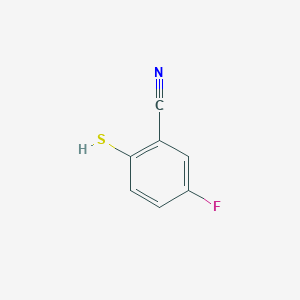
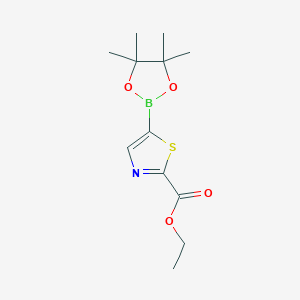

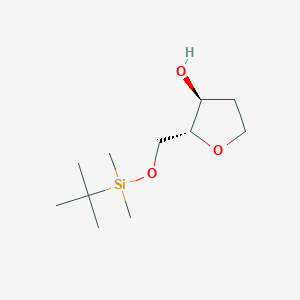
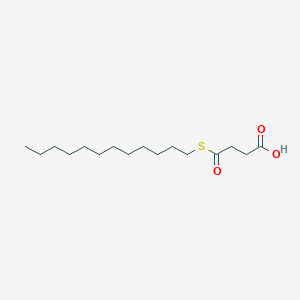

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
